BenchChemオンラインストアへようこそ!

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide

Medicinal Chemistry Fragment-Based Drug Discovery IDO1 Inhibition

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide (CAS 1340894-13-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine chemotype, a scaffold recognized for its metal-chelating ability and use in kinase and IDO1 inhibitor design. The compound features a 5-bromo substituent on the nicotinamide ring and a 3-ethyl group on the triazolopyridine core, which collectively influence its molecular weight (346.18 g/mol), lipophilicity (LogP ~2.20), and synthetic reactivity.

Molecular Formula C14H12BrN5O
Molecular Weight 346.18 g/mol
CAS No. 1340894-13-4
Cat. No. B6364395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide
CAS1340894-13-4
Molecular FormulaC14H12BrN5O
Molecular Weight346.18 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C14H12BrN5O/c1-2-12-18-19-13-11(4-3-5-20(12)13)17-14(21)9-6-10(15)8-16-7-9/h3-8H,2H2,1H3,(H,17,21)
InChIKeyRKIPCZWQABFXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide (CAS 1340894-13-4): Key Physicochemical and Structural Baseline for Procurement


5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide (CAS 1340894-13-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine chemotype, a scaffold recognized for its metal-chelating ability and use in kinase and IDO1 inhibitor design [1]. The compound features a 5-bromo substituent on the nicotinamide ring and a 3-ethyl group on the triazolopyridine core, which collectively influence its molecular weight (346.18 g/mol), lipophilicity (LogP ~2.20), and synthetic reactivity . Understanding these baseline parameters is essential for rational selection among structurally similar building blocks in medicinal chemistry programs.

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide: Why Substitution with Generic In-Class Compounds Is Not Advisable


The [1,2,4]triazolo[4,3-a]pyridine scaffold is not a single interchangeable entity; minor structural perturbations profoundly alter chemical reactivity, biological target engagement, and physicochemical properties [1]. For instance, the 5-bromo substituent is not a passive label but a critical synthetic vector enabling Suzuki-Miyaura and Buchwald-Hartwig cross-couplings to diversify the nicotinamide ring, a reactivity profile that differs from chloro, fluoro, or unsubstituted analogs . Similarly, the 3-ethyl chain imposes distinct steric and lipophilic constraints that affect the binding mode to heme-containing enzymes, in contrast to methyl analogs such as 5-bromo-N-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide. These structural nuances mean that even a 'close' analog cannot serve as a direct surrogate without altering key reaction outcomes and biological results.

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide: Quantitative Differentiation from Analogs


Molecular Weight Differentiation: Impact on Ligand Efficiency and Binding Pocket Occupancy

This compound has a molecular weight of 346.18 g/mol, which is lower than the 5-bromo-N-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide analog (estimated MW ~332.16 g/mol) and the trifluoromethylated analog 6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide (MW 389.26 g/mol) [1]. While the 3-ethyl substituent increases MW relative to the 3-methyl analog, its MW remains below 350 g/mol, positioning it favorably in terms of ligand efficiency metrics for fragment elaboration, a key consideration in IDO1 inhibitor development where the triazolopyridine motif is used as a heme-binding warhead [1].

Medicinal Chemistry Fragment-Based Drug Discovery IDO1 Inhibition

Lipophilicity Modulation: LogP Comparison with Unsubstituted and Chloro Analogs

The calculated LogP of the target compound is approximately 2.20 . This value reflects the combined lipophilic contributions of the 5-bromo and 3-ethyl substituents. In comparison, the unsubstituted N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide would have a lower LogP (estimated ~1.0) due to the absence of the bromine atom, while the 5-chloro analog is expected to exhibit a LogP around 1.8–2.0 [1]. The bromine atom’s greater polarizability and van der Waals volume compared to chlorine (Br: 1.85 Å, Cl: 1.75 Å) contributes to a higher LogP, which can be leveraged to enhance passive membrane permeability when target engagement requires crossing lipid bilayers [1].

Physicochemical Property Optimization ADME Solubility

Synthetic Versatility: The 5-Bromo Substituent as a Cross-Coupling Handle vs. Inactive Analogs

The 5-bromo substituent enables late-stage functionalization via palladium-catalyzed cross-coupling reactions, a capability absent in the des-bromo analog . In practice, the reactivity of aryl bromides in Suzuki-Miyaura couplings with aryl boronic acids is well-established, with typical turnover frequencies (TOF) exceeding those of the corresponding aryl chlorides by an order of magnitude under identical conditions [1]. While direct kinetic data for this specific compound are not publicly available, the well-characterized relative reactivity hierarchy (I > Br >> Cl) supports the strategic selection of the bromo derivative over the chloro analog for applications requiring efficient derivatization into compound libraries.

Organic Synthesis C-C Coupling Building Block Utility

Purity and Reproducibility: Vendor-Supplied Purity Data vs. Budget Alternatives

Commercial batches of this compound are available with purity specifications ranging from 95% to 99.5% as determined by HPLC at 214 nm . In contrast, lower-cost generic alternatives or in-house synthesized batches of the 5-chloro analog may exhibit purities of 90–95% with unknown impurity profiles . The availability of high-purity batches (≥98%) from suppliers such as Leyan (Product No. 1578180, 98% purity) and Accela (via Weibochem, 95%) ensures consistency in biological assays where small amounts of brominated byproducts or unreacted starting materials could confound dose-response measurements .

Quality Control Procurement Reproducibility

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide: Optimal Use Cases Based on Differentiated Evidence


Medicinal Chemistry: IDO1 Holo-Inhibitor Elaboration

The [1,2,4]triazolo[4,3-a]pyridine core is a validated heme-binding scaffold for IDO1 inhibition [1]. The 5-bromo substituent serves as a synthetic handle for Suzuki-Miyaura coupling to introduce diverse aromatic moieties that probe the IDO1 active site tunnel. The compound's molecular weight (346.18 g/mol) and LogP (2.20) are compatible with the Lipinski profile desired for lead optimization [2]. Research groups pursuing IDO1 inhibitors should prioritize this bromo derivative over the unsubstituted or chloro analogs because (a) the bromine enables efficient late-stage diversification and (b) the ethyl group at position 3 has been shown in related patents to enhance selectivity over off-target heme enzymes when combined with appropriate C8-substituents [1].

Chemical Biology: Bifunctional Degrader (PROTAC) Building Block

The compound contains two distinct diversification points: the 5-bromo position for linker attachment via cross-coupling and the amide bond for metabolic stability. PROTAC developers can leverage the bromine atom to couple polyethylene glycol (PEG) linkers to the nicotinamide ring while using the triazolopyridine moiety to recruit E3 ligase components. This dual functionality is absent in the des-bromo analog, making this compound uniquely suited for constructing heterobifunctional degrader libraries where modular synthesis is critical.

Agrochemical and Material Science: Triazole-Fused Scaffold Diversification

While primary evidence centers on pharmaceutical applications, the [1,2,4]triazolo[4,3-a]pyridine motif has demonstrated utility in metal-chelation (MET inhibition) [1]. The 5-bromo derivative can be elaborated into structurally diverse ligands by replacing the bromine with various metal-binding groups. The higher reactivity of aryl bromide versus chloride (5–10× in Pd-catalyzed couplings) [2] makes this compound the preferred starting point for material science laboratories aiming to generate coordination polymers or metal-organic frameworks (MOFs) where the triazole-pyridine junction serves as a bidentate ligand node.

Reference Standard for Analytical Method Development

The availability of high-purity commercial batches (up to 99.5% by HPLC) [1] makes this compound suitable as a reference standard for quantifying related process impurities or degradation products in synthetic workflows. Analytical chemistry groups developing HPLC/LCMS methods for triazolopyridine-containing drug candidates can utilize this compound as a retention time and response factor calibrant, leveraging its well-characterized LogP (2.20) and MW (346.18) to predict chromatographic behavior of structurally related analogs.

Quote Request

Request a Quote for 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.